molecular formula C44H26N4O2 B12303690 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile

Cat. No.: B12303690
M. Wt: 642.7 g/mol
InChI Key: HGVNXEVNBBVJGZ-UHFFFAOYSA-N
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Description

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of phenoxazine groups attached to a benzene ring, which is further substituted with dicarbonitrile groups. Its molecular formula is C44H26N4O2, and it has a molecular weight of 642.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which is then subjected to a palladium-catalyzed coupling reaction with phenoxazine derivatives. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine groups can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities. Additionally, the dicarbonitrile groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile stands out due to its unique combination of phenoxazine and dicarbonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and its potential biological applications .

Properties

Molecular Formula

C44H26N4O2

Molecular Weight

642.7 g/mol

IUPAC Name

4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C44H26N4O2/c45-27-31-25-35(29-17-21-33(22-18-29)47-37-9-1-5-13-41(37)49-42-14-6-2-10-38(42)47)36(26-32(31)28-46)30-19-23-34(24-20-30)48-39-11-3-7-15-43(39)50-44-16-8-4-12-40(44)48/h1-26H

InChI Key

HGVNXEVNBBVJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97

Origin of Product

United States

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